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Compound of Interest

Compound Name: axl protein

Cat. No.: B1174579 Get Quote

This guide provides a comprehensive comparison of AXL knockout (KO) mouse models against

wild-type (WT) counterparts, supported by experimental data and detailed protocols. It is

designed for researchers, scientists, and drug development professionals engaged in validating

the phenotype of mouse models deficient in the AXL receptor tyrosine kinase.

The AXL Signaling Pathway
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a

significant role in various cellular processes, including cell survival, proliferation, migration, and

immune regulation.[1] Its primary ligand is the growth arrest-specific protein 6 (GAS6).[2][3]

Upon GAS6 binding, AXL dimerizes and autophosphorylates, activating several downstream

signaling cascades such as PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB.[1][2] The aberrant

activation of AXL is implicated in the progression of various cancers and autoimmune diseases.

[2][4]
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Caption: AXL Receptor Signaling Pathways.

General Workflow for Phenotypic Validation
Validating an AXL knockout mouse model involves a multi-step process. It begins with

confirming the genetic modification at the DNA and protein levels, followed by baseline
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phenotyping and, often, the application of a disease model or challenge to unmask specific

phenotypes.
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Caption: Experimental workflow for AXL KO mouse validation.

Comparative Phenotypic Data
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The phenotype of AXL knockout mice can be subtle under normal conditions but becomes

more apparent in disease models.[5][6] Below are tables summarizing key phenotypic

differences observed between AXL KO and WT mice in cancer and immunology contexts.

Table 1: Comparison of Cellular Phenotypes (In Vitro) Data derived from studies using AXL

knockdown in mouse cancer cell lines.

Parameter
AXL
Knockdown/Knock
out Cells

Wild-Type Control
Cells

Reference

Proliferation No significant change Normal [1]

Cell Migration
Significantly

decreased
Normal [1]

Cell Invasion
Significantly

decreased
Normal [1]

Table 2: Comparison of Immunological Phenotypes in a Tumor Microenvironment Data derived

from in vivo tumor models.

Parameter
AXL Knockout
Mice

Wild-Type Control
Mice

Reference

Tumor Growth Delayed Normal [1]

CD8+ T Cells Increased infiltration Baseline infiltration [1]

NK Cells Increased infiltration Baseline infiltration [1]

Myeloid-Derived

Suppressor Cells

(MDSCs)

Reduced infiltration Baseline infiltration [1]

Regulatory T cells

(Tregs)
Reduced infiltration Baseline infiltration [1]
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Table 3: Comparison of Pathological Phenotypes in a Lupus Nephritis Model Data derived from

B6.lpr mouse model of spontaneous lupus.

Parameter B6.lpr/Axl-KO Mice B6.lpr (WT) Mice Reference

Kidney Damage Significantly reduced Severe [4][7]

Blood Urea Nitrogen

(BUN)
Significantly lower Elevated [4]

CD4+ T Cell

Infiltration (Kidney)
Significantly reduced High infiltration [4]

Anti-dsDNA

Autoantibodies

No significant

difference
High levels [4]

Key Experimental Protocols
Accurate phenotypic validation relies on robust and well-documented experimental procedures.

This protocol is essential to confirm the genetic status of the mice (homozygous KO,

heterozygous, or WT). Researchers should obtain specific primer sequences and expected

band sizes from the vendor that supplied the mouse strain (e.g., The Jackson Laboratory,

Cyagen).[5]

DNA Extraction: Isolate genomic DNA from tail clips or ear punches using a commercial DNA

extraction kit.

PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR

buffer, and the specific forward and reverse primers for the WT and mutant alleles.

PCR Amplification: Run the PCR reaction using an appropriate thermal cycling program

(annealing temperature and extension time will be primer-specific).

Gel Electrophoresis: Separate the PCR products on a 1.5-2.0% agarose gel containing a

DNA stain (e.g., ethidium bromide or SYBR Safe).
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Analysis: Visualize DNA bands under UV light and compare the band sizes to the expected

pattern for WT, heterozygous, and homozygous KO mice.

This method verifies the absence of AXL protein expression in knockout tissues.

Tissue Lysis: Homogenize tissues (e.g., spleen, kidney, or tumor) in RIPA buffer

supplemented with protease and phosphatase inhibitors.[4]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

AXL (e.g., rabbit anti-AXL) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or

anti-GAPDH) should be used to ensure equal protein loading.[1]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL)

substrate. Visualize the protein bands using a digital imager or X-ray film. The AXL band

(approx. 140 kDa) should be absent in KO samples.[8]

This protocol allows for the quantification of immune cell populations within tissues like the

spleen or tumor.

Single-Cell Suspension: Prepare a single-cell suspension from the tissue of interest. For

tumors, this involves mechanical dissociation and enzymatic digestion. For spleens,
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mechanical dissociation through a 70 µm cell strainer is sufficient.

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

Cell Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Incubate with a

cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4,

CD8, CD45, NK1.1, Gr-1, F4/80) for 30 minutes on ice, protected from light.

Fixation/Permeabilization (for intracellular targets): If staining for intracellular markers (e.g.,

FoxP3 for Tregs), fix and permeabilize the cells using a dedicated kit before adding

intracellular antibodies.

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

Data Analysis: Analyze the acquired data using software like FlowJo or FCS Express to gate

on specific populations and determine their percentage and absolute numbers.[4]

This assay measures the invasive potential of cells, a process often regulated by AXL.[1]

Cell Culture: Culture AXL KO and WT cells (e.g., ID8 ovarian cancer cells) in appropriate

media.

Transwell Setup: Use Transwell inserts (8 µm pore size) coated with a layer of Matrigel.

Cell Seeding: Seed serum-starved cells (e.g., 5 x 10^4 cells) into the upper chamber of the

Transwell insert in serum-free media.

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Incubation: Incubate the plate for 24-48 hours at 37°C to allow cells to invade through the

Matrigel and migrate through the membrane.

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton

swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

Quantification: Elute the stain and measure absorbance, or count the number of stained cells

in several microscopic fields. Express results as a percentage relative to the control.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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